molecular formula C5H4F3N3O2S B6212980 5-trifluoromethanesulfonylpyrimidin-2-amine CAS No. 2751611-16-0

5-trifluoromethanesulfonylpyrimidin-2-amine

Cat. No.: B6212980
CAS No.: 2751611-16-0
M. Wt: 227.2
InChI Key:
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Description

5-trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The trifluoromethanesulfonyl group attached to the pyrimidine ring significantly alters its chemical properties, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-trifluoromethanesulfonylpyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Mechanism of Action

The mechanism of action of 5-trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

2751611-16-0

Molecular Formula

C5H4F3N3O2S

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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